Cas no 1018579-46-8 (4-(2-Aminoethoxy)-N-isopropylbenzamide)
4-(2-Aminoethoxy)-N-isopropylbenzamide Chemical and Physical Properties
Names and Identifiers
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- 4-(2-Aminoethoxy)-N-isopropylbenzamide
- 4-(2-Amino-ethoxy)-N-isopropyl-benzamide
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- Inchi: 1S/C12H18N2O2/c1-9(2)14-12(15)10-3-5-11(6-4-10)16-8-7-13/h3-6,9H,7-8,13H2,1-2H3,(H,14,15)
- InChI Key: PGIIXJHOTOLQJZ-UHFFFAOYSA-N
- SMILES: O(CCN)C1C=CC(=CC=1)C(NC(C)C)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 211
- XLogP3: 1
- Topological Polar Surface Area: 64.4
4-(2-Aminoethoxy)-N-isopropylbenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A186120-125mg |
4-(2-Aminoethoxy)-N-isopropylbenzamide |
1018579-46-8 | 125mg |
$ 565.00 | 2022-06-08 | ||
| TRC | A186120-250mg |
4-(2-Aminoethoxy)-N-isopropylbenzamide |
1018579-46-8 | 250mg |
$ 940.00 | 2022-06-08 |
4-(2-Aminoethoxy)-N-isopropylbenzamide Related Literature
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on 4-(2-Aminoethoxy)-N-isopropylbenzamide
Introduction to 4-(2-Aminoethoxy)-N-isopropylbenzamide (CAS No. 1018579-46-8)
4-(2-Aminoethoxy)-N-isopropylbenzamide, identified by the Chemical Abstracts Service Number (CAS No.) 1018579-46-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of amides, characterized by its benzamide core structure functionalized with an aminoethoxy side chain and an isopropyl substituent. The unique structural features of this molecule make it a promising candidate for further investigation in drug discovery and therapeutic applications.
The molecular structure of 4-(2-Aminoethoxy)-N-isopropylbenzamide consists of a benzene ring linked to an amide group (-CONH-) via an N-isopropyl substituent. The presence of the 2-aminoethoxy group introduces both hydrophilic and hydrophobic interactions, enhancing its solubility and potential bioavailability. This balance between polar and non-polar characteristics is crucial for its interaction with biological targets, making it a versatile scaffold for medicinal chemistry.
In recent years, there has been a growing interest in amide-based compounds due to their broad spectrum of biological activities. 4-(2-Aminoethoxy)-N-isopropylbenzamide has been studied for its potential pharmacological properties, particularly in the context of modulating enzyme activity and receptor interactions. Preliminary in vitro studies have suggested that this compound may exhibit inhibitory effects on certain kinases and transcription factors, which are key targets in oncology and inflammatory diseases.
The synthesis of 4-(2-Aminoethoxy)-N-isopropylbenzamide involves multi-step organic reactions, typically starting from commercially available precursors such as 2-aminoethanol and isopropylamine. The introduction of the benzamide moiety requires careful control of reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have enabled the efficient preparation of this compound, facilitating further exploration of its biological potential.
One of the most compelling aspects of 4-(2-Aminoethoxy)-N-isopropylbenzamide is its potential as a lead compound for drug development. Its structural framework allows for modifications that can fine-tune its pharmacokinetic and pharmacodynamic properties. For instance, derivatization at the aminoethoxy group or the isopropyl substituent could enhance binding affinity or metabolic stability. Such modifications are essential for optimizing drug candidates for clinical use.
Recent research has highlighted the importance of understanding the molecular interactions between small molecules and biological targets. Computational modeling techniques, such as molecular docking and dynamic simulations, have been employed to predict how 4-(2-Aminoethoxy)-N-isopropylbenzamide might interact with proteins involved in disease pathways. These studies provide valuable insights into the compound's mechanism of action and guide experimental validation efforts.
The pharmacological profile of 4-(2-Aminoethoxy)-N-isopropylbenzamide has also been explored in animal models, where it has shown promise in preclinical trials. For example, studies in cell culture systems have demonstrated its ability to inhibit the growth of certain cancer cell lines by modulating signaling pathways associated with proliferation and survival. Additionally, preliminary data suggest that this compound may have anti-inflammatory effects, making it a candidate for treating chronic inflammatory disorders.
Regulatory considerations are an important aspect when evaluating new drug candidates like 4-(2-Aminoethoxy)-N-isopropylbenzamide. Compliance with Good Manufacturing Practices (GMP) ensures that the compound is produced consistently and meets quality standards required for clinical trials and eventual market approval. Collaborative efforts between synthetic chemists, biologists, and regulatory experts are essential to navigate the complex process of drug development.
The future direction of research on 4-(2-Aminoethoxy)-N-isopropylbenzamide includes expanding its chemical space through library design and high-throughput screening (HTS). By generating a diverse set of derivatives, researchers can identify novel analogs with enhanced efficacy or reduced toxicity. Such approaches leverage modern technologies like automated synthesis platforms and artificial intelligence-driven drug discovery tools to accelerate the identification of promising candidates.
In conclusion, 4-(2-Aminoethoxy)-N-isopropylbenzamide (CAS No. 1018579-46-8) represents a significant area of interest in medicinal chemistry due to its unique structural features and potential biological activities. Its investigation not only contributes to our understanding of disease mechanisms but also opens new avenues for therapeutic intervention. As research progresses, this compound holds promise as a valuable tool in the development of next-generation pharmaceuticals.
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